molecular formula C14H17BFNO3 B2722801 4-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole CAS No. 1449599-15-8

4-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

Cat. No.: B2722801
CAS No.: 1449599-15-8
M. Wt: 277.1
InChI Key: CZMCPWSXFGEFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole (CAS 1449599-15-8) is a high-value benzoxazole-based boronic ester pinacol ester serving as a crucial advanced building block in medicinal chemistry and organic synthesis. With a molecular formula of C14H17BFNO3 and a molecular weight of 277.10 g/mol, this compound is designed for constructing complex molecules . Its primary research application is in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura (Suzuki) coupling, a transformative method for forming carbon-carbon bonds . This reaction is fundamental in the synthesis of biphenyl and heterobiaryl derivatives, which are core structures in many active pharmaceutical ingredients (APIs) and screening libraries . The incorporation of a boronic ester group makes this compound a versatile coupling partner, while the benzoxazole scaffold is a privileged structure in drug discovery due to its widespread biological activities . Research into similar benzoxazole and pyrazole-containing boronic esters has demonstrated their potential in various therapeutic areas. These include acting as selective antagonists for opioid receptors, which are targets for treating conditions like substance abuse and obesity , and as modulators of voltage-gated sodium channels for indications such as neuropathic pain . The presence of the electron-withdrawing fluorine atom can fine-tune the compound's electronic properties, potentially enhancing metabolic stability and binding affinity in target molecules. This compound is offered with a guaranteed purity of 95% or higher and is intended for use in research settings only . Researchers are advised to handle this material with appropriate care, following all relevant laboratory safety protocols. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

IUPAC Name

4-fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO3/c1-8-17-12-10(16)6-9(7-11(12)18-8)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMCPWSXFGEFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoxazole precursor under palladium-catalyzed conditions. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is also common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzoxazole ring can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert the fluorine atom to a hydrogen atom.

  • Substitution: The boronic acid derivative can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with catalysts like palladium, are typically employed.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives of the benzoxazole ring.

  • Reduction: Production of the corresponding hydroxyl derivative.

  • Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Basic Information

  • Chemical Formula : C17H24BFN2O2
  • CAS Number : 1231930-37-2
  • Molecular Weight : 300.19 g/mol

Structural Characteristics

The compound features a benzoxazole ring system substituted with a fluorine atom and a dioxaborolane moiety. The presence of the boron-containing group enhances its reactivity and potential utility in chemical synthesis.

Medicinal Chemistry

4-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole is primarily studied for its role as an intermediate in the synthesis of pharmaceuticals. Notably:

  • Abemaciclib Synthesis : This compound serves as an impurity in the synthesis of Abemaciclib, a drug used for treating breast cancer. Its structural properties allow it to participate in reactions that form the active pharmaceutical ingredient (API) .

Fluorescent Probes

The compound's unique structure makes it suitable for use as a fluorescent probe in biological imaging. The fluorine atom enhances the photophysical properties of the molecule:

  • Bioimaging : Research indicates that compounds with similar structures can be used to visualize cellular processes due to their fluorescence under specific wavelengths .

Materials Science

In materials science, compounds like this compound are explored for their potential as:

  • Polymer Additives : The incorporation of boron-containing compounds into polymers can improve thermal stability and mechanical properties.

Catalysis

The boron component of the compound may also play a role in catalytic processes:

  • Organometallic Chemistry : Boron-containing compounds are often utilized as catalysts or ligands in various organic transformations due to their ability to stabilize reactive intermediates .

Case Study 1: Abemaciclib Development

In the development of Abemaciclib, researchers identified this compound as a critical intermediate. Studies demonstrated that controlling the synthesis of this compound was essential for achieving high purity levels in the final product.

Case Study 2: Fluorescent Imaging Techniques

A study explored the use of similar benzoxazole derivatives as fluorescent probes for live-cell imaging. The results indicated that these compounds could effectively label cellular structures without significant cytotoxicity.

Mechanism of Action

The mechanism by which 4-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid derivative acts as a nucleophile, reacting with electrophilic partners to form new bonds. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Benzoxazole Derivatives

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (C₁₃H₁₆BNO₃): This compound lacks the fluorine and methyl groups present in the target molecule. Its synthesis typically involves Suzuki coupling of bromobenzoxazole precursors with pinacol boronate reagents. Applications include use as a building block in conjugated polymers and fluorescent dyes .
  • 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-6-amine (C₁₉H₂₁BN₂O₃): Features a phenyl-boronate substituent and an amine group.

Thiazole and Thiazole-Boronate Derivatives

  • 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (C₁₆H₂₀BNO₂S): Replaces the benzoxazole core with a thiazole ring. Sulfur’s lower electronegativity compared to oxygen alters electronic properties, reducing resonance stabilization. Synthesized via lithium-halogen exchange followed by boronation .

Simple Aryl Boronates

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)fluorobenzene (C₁₂H₁₅BFO₂): A monocyclic analogue lacking heterocyclic complexity. Used in Suzuki reactions to introduce fluorinated aryl groups, with applications in drug discovery .

Physicochemical Properties

Property Target Compound* 6-Boronate-Benzoxazole Thiazole-Boronate
Molecular Weight (g/mol) ~323.1 (calculated) 245.1 313.2
Density (g/cm³) ~1.25 (predicted) 1.21 (reported) 1.18 (estimated)
pKa ~2.5 (predicted) 2.27 (reported) Not reported
Solubility Organic solvents (THF, DCM) Similar Similar

*Predicted values based on structural analogues.

Biological Activity

4-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole (CAS No. 1231930-37-2) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

The molecular formula of this compound is C17H24BFN2O2, with a molecular weight of approximately 318.19 g/mol. This compound features a benzoxazole core substituted with a fluorine atom and a dioxaborolane moiety, which is significant for its biological properties.

PropertyValue
Molecular FormulaC17H24BFN2O2
Molecular Weight318.19 g/mol
CAS Number1231930-37-2
Purity>98%
Storage ConditionsInert atmosphere, 2-8°C

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The methods may include the use of boronic esters and fluorinated reagents to introduce the desired functional groups.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant antiproliferative activity against human cancer cell lines such as A549 (lung cancer) and HL-60 (leukemia). The IC50 values reported were notably lower compared to standard chemotherapeutic agents.

The proposed mechanism of action includes:

  • Tubulin Inhibition : Similar to other benzoxazole derivatives, it appears to inhibit tubulin polymerization, which is crucial for cell division.
    • Case Study : A study indicated that compounds with similar structures inhibited tubulin polymerization by approximately 70%, suggesting that this compound may exhibit similar or enhanced effects .
  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound leads to increased nuclear condensation and activation of caspase pathways in treated cells.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntiproliferativeSignificant inhibition in A549 cells
Tubulin InhibitionIC50 comparable to CA-4
Apoptosis InductionIncreased caspase activation

Safety Profile

The compound exhibits some safety concerns as indicated by hazard statements related to skin and eye irritation (H315 and H319). Proper handling protocols should be adhered to when working with this substance.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the benzoxazole core. A common approach includes:

Borylation : Introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed Miyaura borylation. For example, highlights that pinacol boronate esters are synthesized using Pd(dppf)Cl₂ as a catalyst under inert conditions (N₂/Ar) in anhydrous THF or dioxane .

Fluorination and Methylation : Fluorine and methyl groups are introduced via electrophilic substitution or cross-coupling reactions. notes that refluxing with DMF/POCl₃ (Vilsmeier-Haack reagent) can facilitate regioselective functionalization .

  • Key Conditions : Reaction temperatures (60–80°C), anhydrous solvents, and column chromatography (silica gel, hexane/EtOAc eluent) for purification.

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine’s deshielding effect, methyl group singlet) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between benzoxazole and dioxaborolane moieties, as in ) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (±5 ppm accuracy).
  • Elemental Analysis : Validate C, H, N, B, and F percentages (±0.3% deviation) .

Advanced Research Questions

Q. How does the dioxaborolane group influence the compound’s reactivity in cross-coupling reactions, and what are the challenges in achieving regioselectivity?

  • Methodological Answer : The dioxaborolane group enables Suzuki-Miyaura coupling, but steric hindrance from the tetramethyl substituents can reduce reactivity. Strategies include:
  • Catalyst Optimization : Use Pd(PPh₃)₄ or SPhos ligands to enhance turnover () .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of boronate esters .
  • Regioselectivity : Electron-withdrawing fluorine directs coupling to para positions. However, competing side reactions (e.g., protodeboronation) require pH control (pH 7–9) and low temperatures (0–5°C) .

Q. What strategies mitigate instability during storage or under reactive conditions?

  • Methodological Answer : The compound’s boronate ester is moisture-sensitive. Key stabilization methods:
  • Storage : Under inert gas (N₂/Ar) at 0–6°C in amber vials () .
  • Stabilizing Agents : Add 1–5% triethylamine to scavenge acidic protons .
  • Reaction Environment : Use degassed solvents and Schlenk-line techniques to prevent oxidation .

Q. How can contradictory data on reaction yields (e.g., 65% vs. 80%) be resolved in large-scale syntheses?

  • Methodological Answer : Yield discrepancies often arise from:
  • Purification Losses : Scale-up increases silica gel adsorption; switch to recrystallization (e.g., ethanol/water) .
  • Catalyst Loading : Higher Pd concentrations (5 mol%) improve conversion but require careful quenching (Na₂EDTA washes) to remove metal residues .
  • Reaction Monitoring : Use TLC (Rf = 0.3 in 3:7 EtOAc/hexane) or inline IR to track boronate ester formation .

Q. What computational methods predict the compound’s binding affinity in biological or catalytic systems?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., benzoxazole’s π-π stacking with aromatic residues) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.